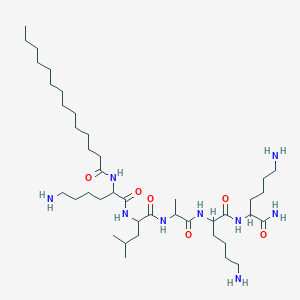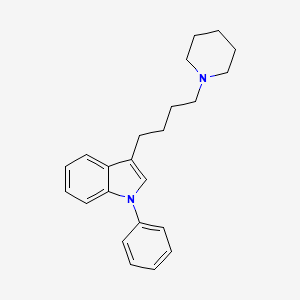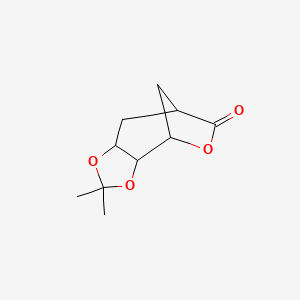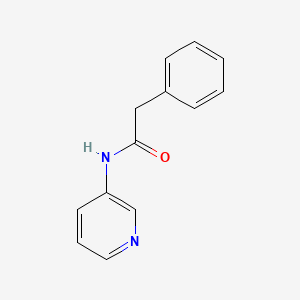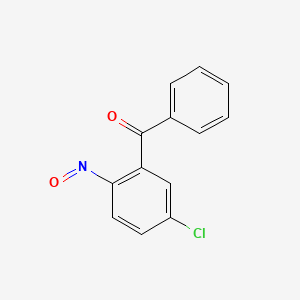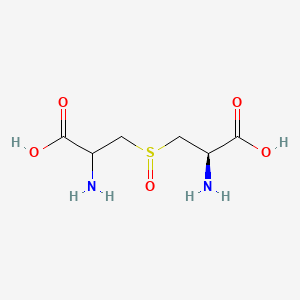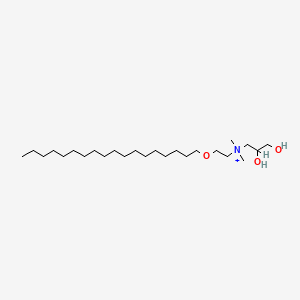
N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-81 is a cyclopentadienyl complex, a coordination compound consisting of a metal and cyclopentadienyl groups. Cyclopentadienyl ligands typically bind to metals in a pentahapto (η5) bonding mode . These complexes are widely studied in organometallic chemistry due to their stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CP-81 involves the reaction of cyclopentadiene with a metal halide under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium or potassium . The reaction proceeds as follows:
- Dissolve the metal halide in THF.
- Add cyclopentadiene to the solution.
- Introduce the reducing agent to facilitate the formation of the cyclopentadienyl-metal complex.
Industrial Production Methods
Industrial production of CP-81 involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
CP-81 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl complexes, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
CP-81 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its therapeutic potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of CP-81 involves its interaction with specific molecular targets. The cyclopentadienyl ligand stabilizes the metal center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The pathways involved include electron transfer processes and coordination with substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: Another cyclopentadienyl complex with iron as the central metal.
Cobaltocene: Similar to ferrocene but with cobalt as the central metal.
Nickelocene: Contains nickel as the central metal and exhibits similar bonding and reactivity patterns.
Uniqueness
CP-81 is unique due to its specific metal center and the electronic properties imparted by the cyclopentadienyl ligand. This uniqueness allows it to participate in distinct catalytic processes and exhibit different reactivity compared to other cyclopentadienyl complexes .
Propriétés
Numéro CAS |
131933-56-7 |
|---|---|
Formule moléculaire |
C25H54NO3+ |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl-dimethyl-(2-octadecoxyethyl)azanium |
InChI |
InChI=1S/C25H54NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-22-20-26(2,3)23-25(28)24-27/h25,27-28H,4-24H2,1-3H3/q+1 |
Clé InChI |
NKTMULHSCQCMGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC[N+](C)(C)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


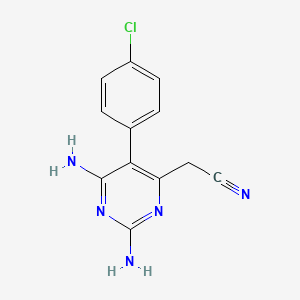
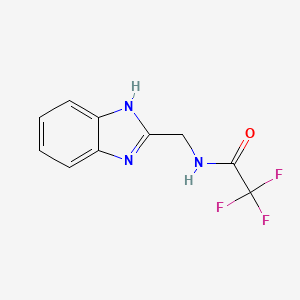
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
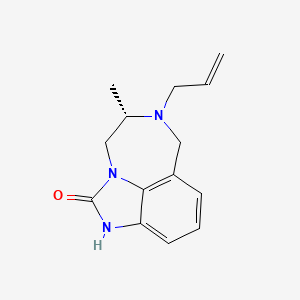
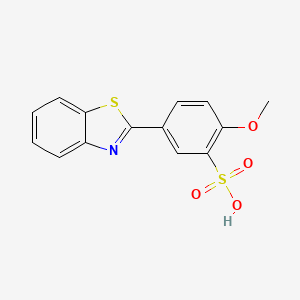
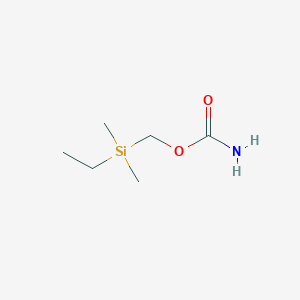
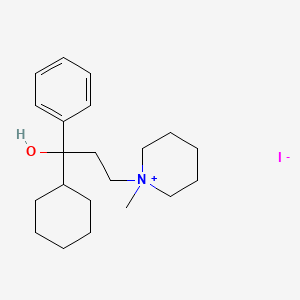
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
